molecular formula C9H8Cl2O B14712585 2,3-Dichloro-3-phenylpropanal CAS No. 20473-36-3

2,3-Dichloro-3-phenylpropanal

Cat. No.: B14712585
CAS No.: 20473-36-3
M. Wt: 203.06 g/mol
InChI Key: ICNABEJOLUCNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-3-phenylpropanal is an organic compound with the molecular formula C9H8Cl2O It is a chlorinated aldehyde that features a phenyl group attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-3-phenylpropanal can be synthesized through several methods. One common approach involves the chlorination of 3-phenylpropanal using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-3-phenylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-3-phenylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloro-3-phenylpropanal involves its reactivity towards nucleophiles and electrophiles. The presence of chlorine atoms makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. Additionally, the aldehyde group can undergo various transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-3-phenylpropanal: Similar structure but with bromine atoms instead of chlorine.

    3-Phenylpropanal: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

    2,3-Dichloro-3-phenylpropanoic acid: An oxidized form of 2,3-dichloro-3-phenylpropanal

Uniqueness

This compound is unique due to its dual chlorine substitution, which enhances its reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .

Properties

CAS No.

20473-36-3

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2,3-dichloro-3-phenylpropanal

InChI

InChI=1S/C9H8Cl2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-6,8-9H

InChI Key

ICNABEJOLUCNMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.